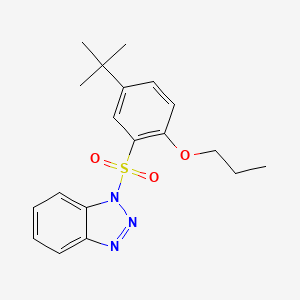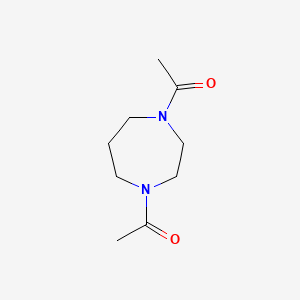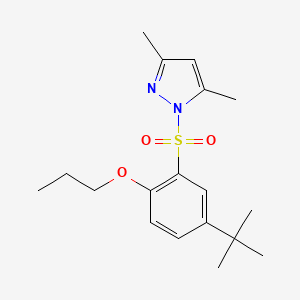
1-(5-Tert-butyl-2-propoxyphenyl)sulfonyl-3,5-dimethylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Tert-butyl-2-propoxyphenyl)sulfonyl-3,5-dimethylpyrazole, commonly known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). TLR4 signaling is involved in the initiation of the inflammatory response, which is critical for the host defense against infection. However, excessive or prolonged TLR4 signaling can lead to tissue damage and contribute to the pathogenesis of various inflammatory diseases. TAK-242 has been shown to selectively inhibit TLR4 signaling without affecting other TLRs or cytokine receptors, making it a promising therapeutic agent for the treatment of inflammatory diseases.
Mécanisme D'action
TAK-242 selectively binds to the intracellular domain of 1-(5-Tert-butyl-2-propoxyphenyl)sulfonyl-3,5-dimethylpyrazole and prevents the recruitment of downstream signaling molecules, such as MyD88 and TRIF. This leads to the inhibition of NF-κB and IRF3 activation, which are key transcription factors involved in the expression of proinflammatory cytokines and chemokines. TAK-242 also inhibits the production of reactive oxygen species and nitric oxide, which are important mediators of tissue damage in inflammatory diseases.
Biochemical and physiological effects:
TAK-242 has been shown to reduce the production of proinflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1, in various cell types, including macrophages, dendritic cells, and epithelial cells. TAK-242 also reduces the expression of adhesion molecules on endothelial cells, which are involved in the recruitment of leukocytes to the site of inflammation. In preclinical models, TAK-242 has been shown to reduce tissue damage and improve organ function in various organs, including the lung, liver, and kidney.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TAK-242 in lab experiments is its selectivity for 1-(5-Tert-butyl-2-propoxyphenyl)sulfonyl-3,5-dimethylpyrazole signaling, which allows for the specific inhibition of this compound-mediated inflammation without affecting other TLRs or cytokine receptors. This allows for the investigation of the specific role of this compound signaling in various inflammatory diseases. However, one limitation of using TAK-242 is its relatively low potency compared to other this compound inhibitors, which may require higher concentrations for effective inhibition.
Orientations Futures
For the research on TAK-242 include the investigation of its efficacy in clinical trials for various inflammatory diseases, such as sepsis, acute respiratory distress syndrome, and rheumatoid arthritis. The development of more potent and selective 1-(5-Tert-butyl-2-propoxyphenyl)sulfonyl-3,5-dimethylpyrazole inhibitors may also lead to the identification of new therapeutic targets for the treatment of inflammatory diseases. Additionally, the investigation of the role of this compound signaling in non-inflammatory diseases, such as cancer and neurodegenerative diseases, may provide new insights into the pathogenesis of these diseases.
Méthodes De Synthèse
TAK-242 was first synthesized by researchers at Takeda Pharmaceutical Company using a multistep synthetic route. The synthesis involves the reaction of 5-tert-butyl-2-hydroxybenzaldehyde with propargyl bromide to form 5-tert-butyl-2-propoxybenzaldehyde. The aldehyde group is then converted to a sulfonyl group through a reaction with sulfonyl chloride. The resulting compound is then reacted with 3,5-dimethylpyrazole to form TAK-242.
Applications De Recherche Scientifique
TAK-242 has been extensively studied in preclinical models of various inflammatory diseases, including sepsis, acute lung injury, rheumatoid arthritis, and inflammatory bowel disease. In these models, TAK-242 has been shown to reduce inflammation and tissue damage, improve survival, and enhance bacterial clearance. TAK-242 has also been shown to enhance the efficacy of antibiotics in treating bacterial infections.
Propriétés
IUPAC Name |
1-(5-tert-butyl-2-propoxyphenyl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-7-10-23-16-9-8-15(18(4,5)6)12-17(16)24(21,22)20-14(3)11-13(2)19-20/h8-9,11-12H,7,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRDHGKYRPZHLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide](/img/structure/B7547007.png)
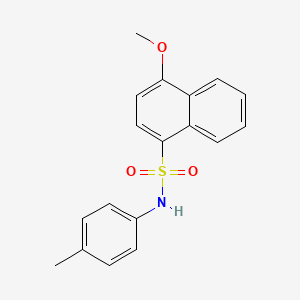
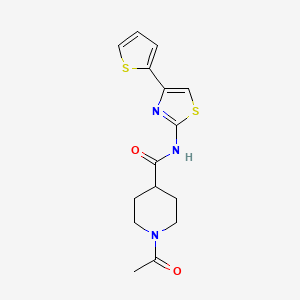
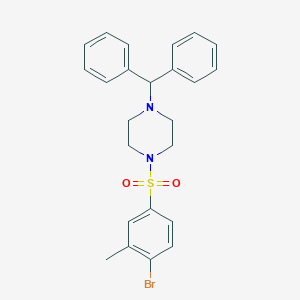

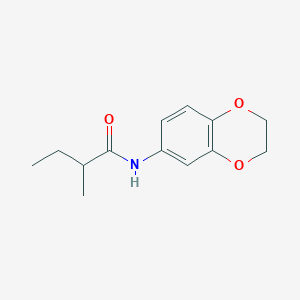

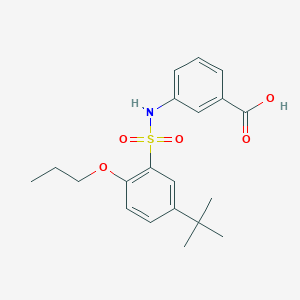
![2-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B7547056.png)
![1,6-dimethyl-N-[(1S)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547065.png)
![1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547074.png)
